1(2H)-Phthalazinone, 6-(hydroxymethyl)-

Vue d'ensemble

Description

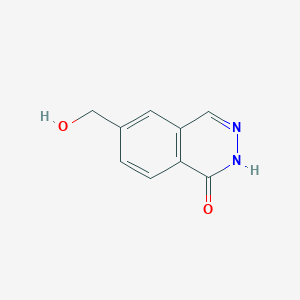

1(2H)-Phthalazinone, 6-(hydroxymethyl)- is a heterocyclic compound that features a phthalazinone core with a hydroxymethyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- typically involves the introduction of a hydroxymethyl group to the phthalazinone core. One common method is the reaction of phthalazinone with formaldehyde under basic conditions, which results in the formation of the hydroxymethyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

-

Swern Oxidation : This method can be used to convert the hydroxymethyl group into an aldehyde, which can then react with various nucleophiles to form new derivatives .

Condensation Reactions

-

Schiff Base Formation : The aldehyde group from the oxidation can react with amines to form Schiff bases, which are useful intermediates for further modifications .

Alkylation and Acylation Reactions

-

N-Alkylation : Phthalazinones can undergo N-alkylation with alkyl halides in the presence of bases like K2CO3 .

-

Acylation : The introduction of acyl groups can be achieved through reactions with acyl chlorides or anhydrides.

Spectroscopic Analysis

The structures of phthalazinone derivatives are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. For example, the IR spectrum of a phthalazinone derivative might show absorption bands characteristic of the cyclic amide group and any additional functional groups introduced during modifications .

Data Table: Common Reactions and Conditions for Phthalazinone Derivatives

| Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Aldehyde formation |

| Schiff Base Formation | Amine, EtOH, reflux | Schiff base derivatives |

| N-Alkylation | Alkyl halide, K2CO3, DMF | Alkylated phthalazinones |

| Acylation | Acyl chloride/anhydride, base | Acylated derivatives |

Applications De Recherche Scientifique

Case Studies

- A study demonstrated that certain phthalazinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7), with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

- Another research highlighted the synthesis of amino acid derivatives of phthalazinone that showed promising anticancer activity against MCF7 cells, with a median lethal dose (LC50) indicating substantial potency .

Antimicrobial Activity

Phthalazinone derivatives have also been explored for their antimicrobial properties against a range of pathogens.

Synthesis and Testing

A series of phthalazinone derivatives were synthesized and evaluated for their antifungal activity against clinically relevant strains such as Cryptococcus neoformans and various dermatophytes. Notably, one derivative exhibited remarkable antifungal activity, suggesting potential for development into therapeutic agents .

Data Table: Antimicrobial Efficacy

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Cryptococcus neoformans | 8 µg/mL |

| Compound B | Trichophyton rubrum | 16 µg/mL |

| Compound C | Candida albicans | 32 µg/mL |

Other Therapeutic Uses

In addition to anticancer and antimicrobial applications, phthalazinone derivatives have shown promise in treating various other conditions:

- Anti-inflammatory : Certain derivatives exhibit anti-inflammatory properties which may be beneficial in treating chronic inflammatory diseases .

- Antidiabetic : Phthalazinones have been reported to possess antidiabetic effects, potentially through the modulation of glucose metabolism pathways .

- Antihypertensive : Some phthalazinone compounds have demonstrated efficacy in lowering blood pressure by acting as vasodilators .

Pharmacological Versatility

The versatility of 1(2H)-phthalazinone, 6-(hydroxymethyl)- is evident from its broad spectrum of pharmacological activities:

- Antithrombotic

- Antidepressant

- Analgesic

- Antiasthmatic

This diversity makes it a valuable scaffold for drug discovery and development across multiple therapeutic areas .

Mécanisme D'action

The mechanism of action of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules.

Comparaison Avec Des Composés Similaires

Phthalazinone: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

6-Methylphthalazinone: Features a methyl group instead of a hydroxymethyl group, leading to variations in reactivity and applications.

6-Aminophthalazinone:

Uniqueness: 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activities. This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile for various applications.

Activité Biologique

1(2H)-Phthalazinone, 6-(hydroxymethyl)- is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1(2H)-Phthalazinone, 6-(hydroxymethyl)- features a phthalazinone core with a hydroxymethyl group at the 6-position. This unique structure allows for various chemical modifications that can enhance its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing cellular pathways. The compound has shown potential as an inhibitor of various enzymes and receptors involved in disease processes.

Pharmacological Activities

1(2H)-Phthalazinone, 6-(hydroxymethyl)- exhibits a broad spectrum of pharmacological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of phthalazinone show significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have been reported to inhibit the growth of breast cancer (MCF-7) and lung cancer (NCI-H460) cells effectively. In one study, a derivative exhibited an IC50 value of 17.39 μM against the HePG2 cell line, outperforming standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Its ability to disrupt microbial cell membranes has been noted as a key mechanism behind its efficacy .

- Anti-inflammatory Effects : Research indicates that phthalazinone derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Studies

A significant body of research has focused on the anticancer properties of phthalazinone derivatives:

- Study by Marzouk et al. (2016) : This study highlighted the anticancer activity of synthesized phthalazinone derivatives against various human cancer cell lines. Compound 48a showed remarkable inhibition at low concentrations (IC50 = 17.39 μM), indicating its potential as a lead compound for anticancer drug development .

- PARP Inhibition : Phthalazinones have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can enhance the cytotoxic effects of other chemotherapeutic agents, particularly in cancers with BRCA mutations .

Antimicrobial Studies

The antimicrobial activity of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- was assessed against various pathogens:

- Research Findings : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .

Comparative Analysis with Related Compounds

To understand the unique properties of 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, it is essential to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phthalazinone | Lacks hydroxymethyl group | Limited biological activity |

| 6-Methylphthalazinone | Methyl group instead of hydroxymethyl | Varies in reactivity; less potent |

| 6-Aminophthalazinone | Amino group at the same position | Enhanced anti-inflammatory properties |

Propriétés

IUPAC Name |

6-(hydroxymethyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-5-6-1-2-8-7(3-6)4-10-11-9(8)13/h1-4,12H,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTRUOLEFZMJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)C=NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102126-67-0 | |

| Record name | 6-(hydroxymethyl)-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.